molecular formula C13H24O4 B14338296 tert-Butyl ethyl (2-methylpropyl)propanedioate CAS No. 108709-43-9

tert-Butyl ethyl (2-methylpropyl)propanedioate

Cat. No.: B14338296
CAS No.: 108709-43-9
M. Wt: 244.33 g/mol
InChI Key: XBNVNKMAZKVFBQ-UHFFFAOYSA-N
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Description

tert-Butyl ethyl (2-methylpropyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its complex structure, which includes tert-butyl, ethyl, and 2-methylpropyl groups attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl (2-methylpropyl)propanedioate can be achieved through various methods. One common approach involves the esterification of propanedioic acid with tert-butyl alcohol, ethyl alcohol, and 2-methylpropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl (2-methylpropyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Esters with different functional groups

Scientific Research Applications

tert-Butyl ethyl (2-methylpropyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl (2-methylpropyl)propanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl (2-methylpropyl)propanedioate
  • tert-Butyl ethyl (2-ethylpropyl)propanedioate
  • tert-Butyl ethyl (2-methylbutyl)propanedioate

Uniqueness

tert-Butyl ethyl (2-methylpropyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

CAS No.

108709-43-9

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 2-(2-methylpropyl)propanedioate

InChI

InChI=1S/C13H24O4/c1-7-16-11(14)10(8-9(2)3)12(15)17-13(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

XBNVNKMAZKVFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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